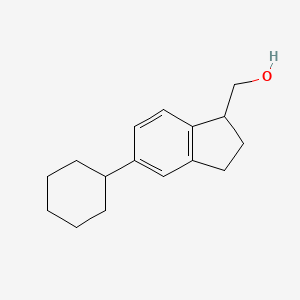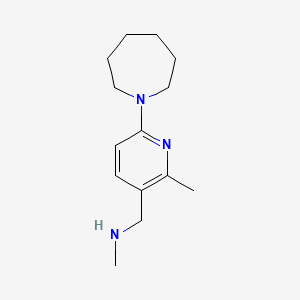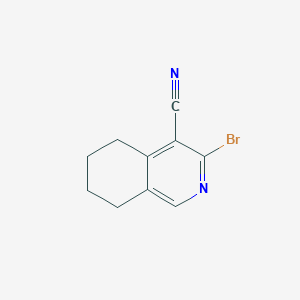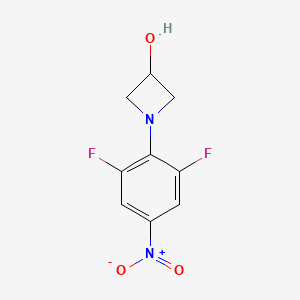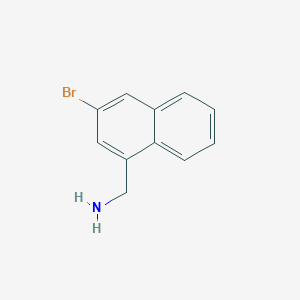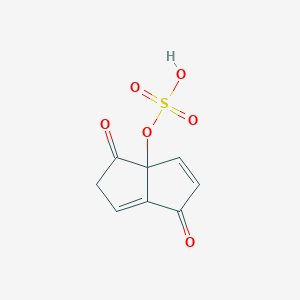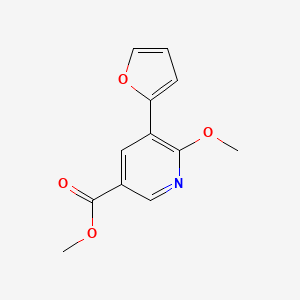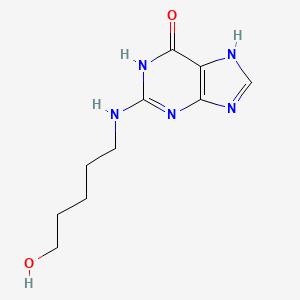
2-((5-Hydroxypentyl)amino)-9H-purin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Hydroxypentyl)amino)-9H-purin-6-ol is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Hydroxypentyl)amino)-9H-purin-6-ol can be achieved through several methods. One common approach involves the reductive amination of biomass-derived 2-hydroxytetrahydropyran into 5-amino-1-pentanol, which is then coupled with a purine derivative . This process typically employs hydroxylapatite nanorod supported nickel catalysts under mild reaction conditions of 80°C and 2 MPa hydrogen pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency. The stability of the catalysts and the reaction parameters are crucial factors in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
2-((5-Hydroxypentyl)amino)-9H-purin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted purine derivatives.
Aplicaciones Científicas De Investigación
2-((5-Hydroxypentyl)amino)-9H-purin-6-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-((5-Hydroxypentyl)amino)-9H-purin-6-ol involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a hydroxyl group at a different position.
2-Amino-1H-benzimidazol-5-ol: A compound with a similar amino and hydroxyl substitution pattern.
Uniqueness
2-((5-Hydroxypentyl)amino)-9H-purin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
123994-83-2 |
|---|---|
Fórmula molecular |
C10H15N5O2 |
Peso molecular |
237.26 g/mol |
Nombre IUPAC |
2-(5-hydroxypentylamino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C10H15N5O2/c16-5-3-1-2-4-11-10-14-8-7(9(17)15-10)12-6-13-8/h6,16H,1-5H2,(H3,11,12,13,14,15,17) |
Clave InChI |
BAOIEYLBLQZUQM-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N1)C(=O)NC(=N2)NCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




